ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15694862
Molecular Formula: C26H23ClN2O6S
Molecular Weight: 527.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23ClN2O6S |
|---|---|
| Molecular Weight | 527.0 g/mol |
| IUPAC Name | ethyl (2E)-2-[(3-acetyloxy-4-methoxyphenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C26H23ClN2O6S/c1-5-34-25(32)22-14(2)28-26-29(23(22)17-8-6-7-9-18(17)27)24(31)21(36-26)13-16-10-11-19(33-4)20(12-16)35-15(3)30/h6-13,23H,5H2,1-4H3/b21-13+ |
| Standard InChI Key | MWUAUVGVBBFHFC-FYJGNVAPSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC(=O)C)/S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)OC(=O)C)S2)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a planar thiazolo[3,2-a]pyrimidine scaffold fused with a benzylidene group at position 2 and a 2-chlorophenyl substituent at position 5. Key functional groups include:
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3-Acetyloxy-4-methoxybenzylidene: Enhances DNA groove-binding affinity .
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2-Chlorophenyl: Contributes to hydrophobic interactions with biological targets .
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Ethoxycarbonyl group: Improves solubility and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₃ClN₂O₆S | |
| Molecular Weight | 527.0 g/mol | |
| logP (Calculated) | 3.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 7 |
The compound’s stereochemistry is defined by the (2E)-configuration of the benzylidene double bond, critical for optimal target binding .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis typically involves cyclocondensation of ethyl 6-methyl-4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and 3-acetyloxy-4-methoxybenzaldehyde under acidic conditions . Polyphosphoric acid (PPA) is often used to facilitate intramolecular cyclization, yielding the thiazolopyrimidine core .
Key Steps:
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Thioureation: Reaction of thiourea with ethyl acetoacetate and 2,4-dimethoxybenzaldehyde .
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Cyclization: PPA-mediated formation of the thiazolo[3,2-a]pyrimidine ring .
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Benzylidene Incorporation: Knoevenagel condensation with 3-acetyloxy-4-methoxybenzaldehyde.
Structural Optimization
Modifications at positions 2, 5, and 7 have been explored to enhance activity:
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Position 2: Substitution with polyoxygenated benzylidenes improves Topoisomerase II (Topo II) inhibition .
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Position 5: Aryl groups (e.g., 2-chlorophenyl) enhance cytotoxicity against cancer cells .
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Position 7: Methyl groups stabilize the planar conformation for DNA intercalation .
Biological Activity and Mechanisms
Anticancer Activity
The compound exhibits potent activity against human cancer cell lines:
Table 2: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) | Source |
|---|---|---|---|
| A549 (Lung) | 9.8 | Doxorubicin (12.4) | |
| HT-29 (Colorectal) | 15.2 | Doxorubicin (18.7) | |
| HepG2 (Liver) | 22.3 | Doxorubicin (25.9) |
Mechanisms:
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Topo II Inhibition: Molecular docking studies confirm binding to the Topo II-DNA complex, stabilizing cleavage-competent intermediates .
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Apoptosis Induction: Activates caspase-3 and -9, promoting mitochondrial membrane depolarization .
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Cell Cycle Arrest: Blocks A549 cells at the G2/M phase via CDK1/cyclin B downregulation .
Antimicrobial Activity
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound shows moderate activity (MIC = 32 µg/mL), attributed to membrane disruption and enzyme inhibition .
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 µM, comparable to celecoxib (IC₅₀ = 1.2 µM) .
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Phosphodiesterase-4 (PDE4): Inhibits PDE4B with IC₅₀ = 0.9 µM, suggesting anti-inflammatory potential .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the acetyloxy group.
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Excretion: Primarily renal (70% within 24 hours).
Toxicity
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a Topo II inhibitor for lung and colorectal cancers .
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Infectious Diseases: Adjuvant therapy for antibiotic-resistant infections .
Research Applications
Challenges and Opportunities
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